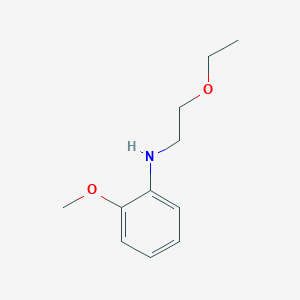

N-(2-ethoxyethyl)-2-methoxyaniline

Description

N-(2-Ethoxyethyl)-2-methoxyaniline is a substituted aniline derivative featuring a 2-methoxy group on the aromatic ring and a 2-ethoxyethyl substituent on the amine nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the ethoxyethyl chain and electron-donating effects from the methoxy group. The compound is of interest in organic synthesis, catalysis, and materials science, though specific applications are less documented in the provided evidence. Its reactivity and stability are influenced by the balance between the electron-donating methoxy group and the steric/electronic effects of the ethoxyethyl side chain.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2-methoxyaniline |

InChI |

InChI=1S/C11H17NO2/c1-3-14-9-8-12-10-6-4-5-7-11(10)13-2/h4-7,12H,3,8-9H2,1-2H3 |

InChI Key |

LYTIUCOZVJXBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

N-(2-Methylbut-3-en-1-yl)-N-(4-nitrobenzenesulfonyl)-2-methoxyaniline (S1)

- Substituents : Bulky 2-methylbut-3-en-1-yl and electron-withdrawing 4-nitrobenzenesulfonyl groups.

- Synthesis : Achieved in 50% yield via sulfonylation of (R)-N-(2-methylbut-3-en-1-yl)-2-methoxyaniline.

- Comparison : The sulfonyl group reduces nucleophilicity of the amine, limiting further reactivity compared to N-(2-ethoxyethyl)-2-methoxyaniline.

N-(Hexan-2-ylidene)-2-methoxyaniline (16a, 16b, 16c)

- Substituents : Alkylidene chains (hexan-2-ylidene) with varying stereochemistry.

- Synthesis Yields : 35% (16a, isomer mixture) vs. 96% (16b, low stereopurity) vs. 97% stereopurity (16c).

- Comparison : Linear alkylidene substituents improve synthesis efficiency but reduce steric hindrance compared to branched ethoxyethyl groups.

- N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline Substituents: Aromatic phenoxyethyl side chain. Applications: Commercial availability (CAS: 1040683-73-5) suggests use in pharmaceuticals or agrochemicals.

Table 1: Substituent Impact on Key Properties

DNA Interaction and Toxicity

- 2-Methoxyaniline Derivatives in DNA Adduct Formation : Parent 2-methoxyaniline forms N-(2′-deoxyguanosin-8-yl)-2-methoxyaniline DNA adducts, linked to genotoxicity. Comparison: Substitution with ethoxyethyl may sterically hinder adduct formation compared to unsubstituted 2-methoxyaniline. Sulfonyl or bulky groups (e.g., in S1) could further reduce DNA binding.

Thermodynamic and Kinetic Stability

- Gibbs Free Energy in 2-Methoxyaniline Derivatives :

- Derivatives like 3-(benzyloxy)-N-[2-(2-methoxyaniline)-2-oxoethyl]-4-methyl-2-nitrobenzamide exhibit negative ΔG, indicating spontaneous formation.

- Comparison : The ethoxyethyl group’s electron-donating nature may stabilize intermediates in synthesis, though direct thermodynamic data for this compound is lacking.

Industrial and Regulatory Considerations

- Ethoxyethyl-Containing Compounds : 2-(2-Ethoxyethoxy)ethanol (structurally related) is regulated under EU CLP laws due to toxicity concerns. Comparison: this compound may require similar handling precautions, unlike sulfonamide or alkylidene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.